N-(6-methoxy-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonyl-4-piperidinecarboxamide
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Overview
Description
N-(6-methoxy-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonyl-4-piperidinecarboxamide is a member of benzothiazoles.
Scientific Research Applications
Synthesis and Antimicrobial Studies
- Synthesis and Antimicrobial Activity : Compounds structurally related to N-(6-methoxy-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonyl-4-piperidinecarboxamide have been synthesized and evaluated for their antimicrobial properties. These compounds showed considerable antibacterial activity (Patel & Agravat, 2009).
Quantum Structure-Activity Relationship Studies
- QSAR Analysis : Quantitative Structure-Activity Relationship (QSAR) studies have been conducted on derivatives of benzothiazoles, including compounds similar to N-(6-methoxy-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonyl-4-piperidinecarboxamide, to understand their molecular properties and potential activities (Al-Masoudi, Salih, & Al-Soud, 2011).
Antitumor Activity
- Antitumor Effectiveness : Some derivatives have shown significant antitumor effects, indicating their potential in cancer research and therapy (Ostapiuk, Frolov, & Matiychuk, 2017).
Dual Action in Antidepressant Drugs
- Potential in Antidepressant Drugs : Certain benzothiophene derivatives with specific substitutions have been evaluated for their affinity to 5-HT1A receptors and serotonin reuptake inhibition, suggesting their potential as dual-action antidepressants (Orus et al., 2002).
Corrosion Inhibition
- Corrosion Inhibition : Benzothiazole derivatives have been studied for their effectiveness in inhibiting steel corrosion in acidic environments, demonstrating their potential as corrosion inhibitors (Hu et al., 2016).
Antimicrobial and Antihelmintic Agents
- Development as Antimicrobial Agents : Research has also focused on synthesizing and evaluating benzothiazole derivatives as antimicrobial and antihelmintic agents, indicating their potential in treating infections and parasitic infestations (Sarkar, Dwivedi, & Chauhan, 2013).
properties
Product Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonyl-4-piperidinecarboxamide |
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Molecular Formula |
C18H19N3O4S3 |
Molecular Weight |
437.6 g/mol |
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C18H19N3O4S3/c1-25-13-4-5-14-15(11-13)27-18(19-14)20-17(22)12-6-8-21(9-7-12)28(23,24)16-3-2-10-26-16/h2-5,10-12H,6-9H2,1H3,(H,19,20,22) |
InChI Key |
DFPRYLMPIDXCHP-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4 |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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